Ci-988

Receptor Binding Selectivity Profiling Pharmacology

CI-988 (PD134308) is the gold-standard, high-affinity CCK-B receptor antagonist (IC50 1.7 nM) with unparalleled ~1600-fold selectivity over CCK-A receptors (IC50 2717 nM). This peptoid-derived tool is essential for dissecting CCK-B-mediated effects in CNS and GI research. Unlike L-365,260, it does not modulate histamine-stimulated gastric acid secretion, ensuring cleaner pathway isolation. Its unique partial agonist profile at CCK-A receptors makes it irreplaceable for studies involving high receptor reserve systems. Ideal for competitive binding, functional cAMP/calcium flux assays, and ex vivo occupancy studies. Standard B2B procurement is available.

Molecular Formula C35H42N4O6
Molecular Weight 614.7 g/mol
CAS No. 130332-27-3
Cat. No. B1668967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCi-988
CAS130332-27-3
Synonyms4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine
CI 988
CI-988
PD 134308
PD-134308
PD134308
Molecular FormulaC35H42N4O6
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1
InChIKeyFVQSSYMRZKLFDR-ZABPBAJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CI-988 (CAS 130332-27-3): CCK-B Receptor Antagonist Procurement for Neurological & Gastrointestinal Research


CI-988 (PD134308) is a peptoid-derived cholecystokinin B (CCK-B) receptor antagonist that exhibits high-affinity, competitive binding to the CCK-B receptor subtype [1]. As a member of the 'peptoid' class of CCK antagonists, it was designed as a metabolically stable analogue of the tetrapeptide CCK-4 [2]. It serves as a reference tool in pharmacology for dissecting CCK-B versus CCK-A mediated effects in the central nervous system and gastrointestinal tract [3].

Why CI-988 Cannot Be Substituted with L-365,260, Devazepide, or YM022 in Critical CCK Research


Substituting CI-988 with other CCK receptor antagonists like L-365,260 (a benzodiazepine-derived CCK-B antagonist), devazepide (a selective CCK-A antagonist), or YM022 (a more modern CCK-B antagonist) will produce fundamentally different experimental outcomes due to differences in receptor subtype selectivity profiles , functional antagonist/agonist binding ratios [1], and pharmacodynamic effects on specific tissues [2]. Notably, CI-988 displays a unique intermediate antagonist/agonist binding ratio at CCK-A receptors (1.5) that may confer weak agonist activity under conditions of high receptor reserve, unlike L-365,260 (ratio <1) which lacks this property [1]. Furthermore, in gastric acid secretion assays, CI-988 lacks influence on histamine-stimulated acid output, whereas L-365,260 modulates this pathway, indicating distinct interaction modes even within the same receptor subtype [3].

Quantitative Differentiation of CI-988: Head-to-Head Evidence vs. Comparator CCK Antagonists


CCK-B vs. CCK-A Receptor Selectivity: CI-988 vs. L-365,260 & Devazepide

CI-988 demonstrates ~1600-fold selectivity for CCK-B (IC50 = 1.7 nM) over CCK-A (IC50 = 2717 nM) receptors in rodent cortex and pancreas assays . This selectivity profile is comparable to but distinct from L-365,260, which shows a similar selectivity ratio but with a different functional interaction with CCK-A receptors as evidenced by antagonist/agonist binding ratio differences (CI-988 = 1.5 vs. L-365,260 < 1) [1]. In contrast, devazepide is a selective CCK-A antagonist with an affinity (pKB = 9.54) that is the inverse of CI-988's selectivity [2].

Receptor Binding Selectivity Profiling Pharmacology

Anxiolytic Potency in Rodent Models: CI-988 vs. MK-329 (CCK-A Antagonist) vs. Chlordiazepoxide

In the rat elevated X-maze anxiety model, CI-988 and L-365,260 produced anxiolytic-like effects, whereas the CCK-A antagonist MK-329 was less potent by factors of 313 and 200 respectively [1]. In a separate study, CI-988 showed anxiolytic-like action in the rat conflict test but with a magnitude about 2.5-fold less than the benzodiazepine chlordiazepoxide (CDP) [2]. This positions CI-988 as a prototypical CCK-B anxiolytic tool, distinct from CCK-A antagonists which are largely inactive in anxiety models [2].

Anxiety Behavioral Pharmacology CNS

In Vivo Gastric Acid Secretion Inhibition: CI-988 vs. L-365,260 vs. YM022

In anaesthetized rats, the ID50 for inhibition of pentagastrin-induced gastric acid secretion was 0.6 µmol/kg/h for CI-988, compared to 3.40 µmol/kg/h for L-365,260 and 0.009 µmol/kg/h for the more potent YM022 [1]. In the gastric fistula cat, ID50 values were 1.6 µmol/kg for CI-988 versus 2.5 µmol/kg for L-365,260 and 0.02 µmol/kg for YM022 [1]. In isolated rabbit gastric glands, CI-988 (IC50 = 0.2 µM) was approximately 14-fold less potent than YM022 (0.0012 µM) but over 10-fold more potent than L-365,260 (2.8 µM) [1]. Importantly, unlike L-365,260, CI-988 does not influence histamine-stimulated acid output, suggesting a cleaner CCK-B/gastrin-specific profile [1].

Gastroenterology Gastric Physiology CCK-B Antagonism

Pharmacokinetic Profile: Oral Bioavailability and Brain Penetration vs. CI-1015 (Second-Generation Peptoid)

CI-988 exhibits poor oral bioavailability in both rodents and non-rodent species, a limitation that led to the development of second-generation peptoids like CI-1015 [1]. In direct comparison, the oral bioavailability of CI-1015 in rats was improved nearly 10-fold relative to CI-988 when dosed in HP-β-CD [1]. Additionally, blood-brain permeability of CI-1015 was enhanced relative to CI-988 [1]. This pharmacokinetic differentiation defines CI-988's primary utility as an in vitro or acute parenteral administration tool, not as a systemic chronic dosing agent.

Pharmacokinetics Drug Development Bioavailability

CNS Activity via Ex Vivo Binding: Systemic vs. Intracerebroventricular (i.c.v.) CI-988

CI-988 displays weak CNS activity following systemic injection, which has been attributed in part to poor brain penetration [1]. In an ex vivo binding assay, following i.c.v. administration, CI-988 potently inhibited [125I]BH-CCK-8S binding to mouse brain, but systemic administration produced significantly less inhibition [1]. This contrasts with compounds like L-368,935, which exhibit better brain penetration [2]. This evidence confirms that CI-988's central effects are highly dependent on route of administration, with i.c.v. or direct brain microinjection required for robust CNS target engagement.

CNS Penetration Ex Vivo Binding Pharmacokinetics

Antiproliferative Activity in Lung Cancer: CI-988 vs. L-365,260 vs. L-364,718

In NCI-H209 small cell lung cancer (SCLC) cells, CI-988 inhibited specific 125I-CCK-8 binding with an IC50 of 5 nM, compared to 2 nM for L-365,260 and 200 nM for the CCK-A antagonist L-364,718 [1]. CI-988 (100 nM) also inhibited CCK-8-induced cytosolic Ca2+ elevation and tyrosine phosphorylation of FAK and paxillin in these cells [1]. In vivo, CI-988 inhibited NCI-H209 xenograft proliferation in nude mice [1].

Oncology Small Cell Lung Cancer Cell Proliferation

Optimal Scientific and Industrial Use Cases for CI-988 Procurement


In Vitro CCK-B Receptor Pharmacology & Selectivity Profiling

CI-988 is the reference antagonist for defining CCK-B receptor pharmacology in vitro. Its ~1600-fold selectivity over CCK-A receptors (IC50 CCK-B = 1.7 nM; CCK-A = 2717 nM) makes it ideal for competitive binding assays, functional cAMP or calcium flux assays, and for distinguishing CCK-B from CCK-A mediated effects in cell lines expressing mixed receptor populations. It should be used in parallel with a CCK-A selective antagonist (e.g., devazepide) to establish receptor subtype specificity [1].

Acute In Vivo Behavioral Pharmacology (Parenteral Administration)

For acute studies of anxiety, analgesia, or memory where CCK-B receptor involvement is hypothesized, CI-988 is effective when administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.). It produces anxiolytic-like effects in the elevated X-maze at 0.001-10.0 mg/kg i.p. and potentiates morphine analgesia [1]. Due to its poor oral bioavailability and limited brain penetration after systemic injection [2], studies should utilize parenteral routes and avoid chronic oral dosing paradigms.

Ex Vivo Receptor Occupancy and Brain Penetration Studies

CI-988 serves as a valuable tool in ex vivo binding assays to estimate CCK-B receptor occupancy in the brain after peripheral administration. It potently inhibits [125I]BH-CCK-8S binding following i.c.v. injection, but shows weak inhibition after systemic dosing, confirming its utility as a benchmark for assessing brain penetration of novel CCK-B ligands . This application is critical for CNS drug discovery programs seeking to optimize blood-brain barrier permeability.

Gastric Physiology and CCK-B/Gastrin Axis Investigation

CI-988 is a standard reference antagonist for studying the role of CCK-B/gastrin receptors in gastric acid secretion and mucosal proliferation. It inhibits pentagastrin-stimulated acid output in rats (ID50 = 0.6 µmol/kg/h) and cats (ID50 = 1.6 µmol/kg) , and does not affect histamine-stimulated acid output, unlike L-365,260 . This makes it a cleaner tool for isolating gastrin/CCK-B specific pathways in isolated gastric glands or in vivo models.

Quote Request

Request a Quote for Ci-988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.